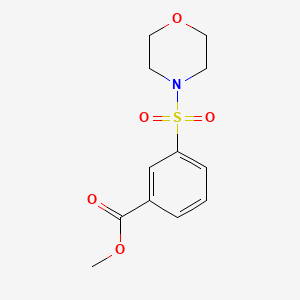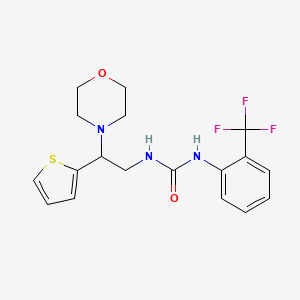
3,4-Dichloro-5-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 5 is replaced by a fluorine atom. This compound is used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
3,4-Dichloro-5-fluoroaniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-fluoroaniline typically involves the nitration of 3,4-dichloroaniline followed by reduction and fluorination. One common method includes the following steps:
Nitration: 3,4-Dichloroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3,4-dichloro-5-nitroaniline.
Reduction: The nitro group in 3,4-dichloro-5-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dichloro-5-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives and reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents like acetic anhydride or chlorosulfonic acid in the presence of a catalyst.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and iron powder for reduction.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted anilines.
Electrophilic Substitution: Formation of acylated or sulfonated derivatives.
Oxidation and Reduction: Formation of nitro, nitroso, or amino derivatives.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target molecules .
Comparaison Avec Des Composés Similaires
3,4-Dichloroaniline: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
3,5-Dichloro-4-fluoroaniline: Has a different substitution pattern, affecting its chemical reactivity and applications.
2,4-Dichloro-5-fluoroaniline: Another isomer with different substitution positions, leading to variations in its chemical properties.
Uniqueness: 3,4-Dichloro-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .
Propriétés
IUPAC Name |
3,4-dichloro-5-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTOVSOYXUGZCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide](/img/structure/B2415649.png)

![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)




![2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415661.png)
![N'-(3-fluorophenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2415663.png)


![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2415668.png)

![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}-N-methylprop-2-enamide](/img/structure/B2415672.png)
